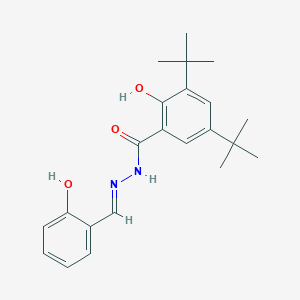![molecular formula C19H15FN2O3S B6060726 3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as FABS and has been used extensively in scientific research due to its unique properties. FABS is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wirkmechanismus
FABS inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction plays an important role in regulating the pH of cancer cells, which is essential for their survival and growth. By inhibiting the activity of CAIX, FABS disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
FABS has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FABS also inhibits the migration and invasion of cancer cells, which is essential for their metastasis. Additionally, FABS has been shown to inhibit the formation of new blood vessels, which is essential for the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FABS has several advantages for lab experiments. It is a potent inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in cancer progression. FABS is also highly specific for CAIX, which minimizes the off-target effects. However, FABS has some limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, FABS has a relatively short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of FABS in scientific research. One direction is to study the effectiveness of FABS in combination with other cancer therapies like chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of CAIX based on the structure of FABS. Additionally, FABS can be used to study the role of CAIX in other diseases like osteoporosis and glaucoma.
Synthesemethoden
The synthesis of FABS involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base like triethylamine. The resulting product is then reacted with N-phenylbenzamide in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to yield FABS. The overall yield of this reaction is around 60%.
Wissenschaftliche Forschungsanwendungen
FABS has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. FABS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of CAIX in cancer progression and metastasis.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-15-9-11-17(12-10-15)22-26(24,25)18-8-4-5-14(13-18)19(23)21-16-6-2-1-3-7-16/h1-13,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGESYJHMGCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)